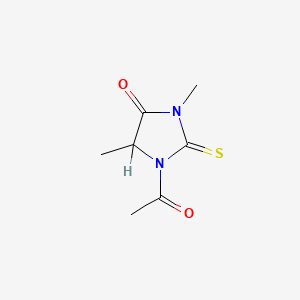
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- is a heterocyclic organic compound with the molecular formula C7H10N2O2S. It is a derivative of hydantoin, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. This compound features a five-membered ring structure containing nitrogen, sulfur, and oxygen atoms, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- can be synthesized through several methods. Another method includes the condensation of amino acids with cyanates and isocyanates . These reactions typically require mild conditions and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of hydantoin derivatives often involves the use of microwave-assisted synthesis, which enhances reaction rates and yields. For example, the condensation of arylglyoxals and phenylurea/thiourea using polyphosphoric ester as a reaction mediator has been reported to produce high yields of hydantoins . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted hydantoins. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Hydantoin, 1-acetyl-3,5-dimethyl-2-thio- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Hydantoin derivatives are known for their anticonvulsant and muscle relaxant properties. This compound is being investigated for similar therapeutic applications.
Industry: It is used in the production of polymers, resins, and agrochemicals
Mechanism of Action
The mechanism of action of hydantoin, 1-acetyl-3,5-dimethyl-2-thio- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The sulfur atom in the compound plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant with a hydantoin core structure.
Dantrolene: A muscle relaxant that also contains a hydantoin moiety.
Iprodione: A fungicide with a hydantoin structure used in agriculture.
Uniqueness
These functional groups allow for a broader range of chemical modifications and interactions compared to other hydantoin derivatives .
Properties
CAS No. |
64143-07-3 |
|---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
1-acetyl-3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H10N2O2S/c1-4-6(11)8(3)7(12)9(4)5(2)10/h4H,1-3H3 |
InChI Key |
UOCDUHWIIWYTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)N1C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


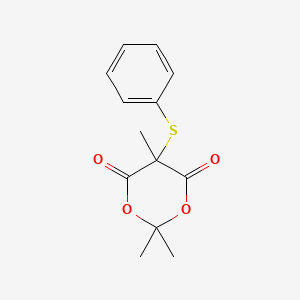

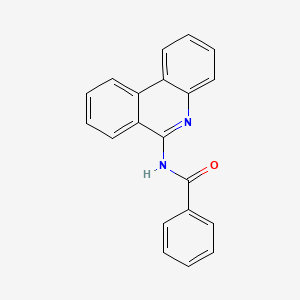

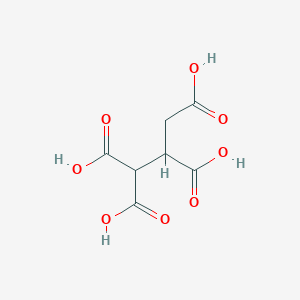
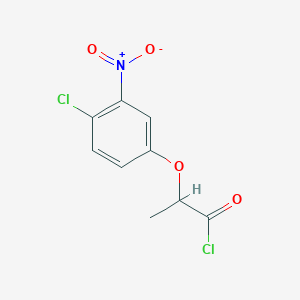
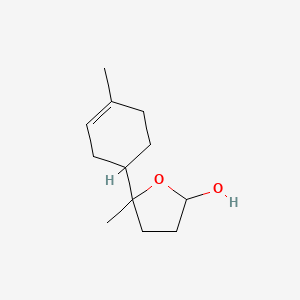
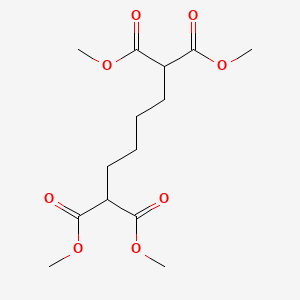
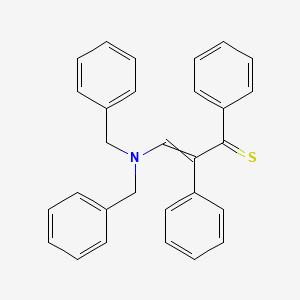
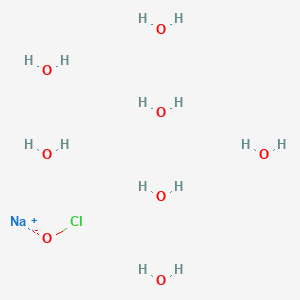

![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
